1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound that features an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE typically involves the reaction of hydrazine hydrate with phthalic anhydride to form an intermediate, which is then reacted with dihydrofuran to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
What sets 1-CYANO-N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]METHANECARBOHYDRAZONOYL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N5O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C17H13N5O2S/c18-11-15(12-19)21-20-14-5-7-16(8-6-14)25(23,24)22-10-9-13-3-1-2-4-17(13)22/h1-8,20H,9-10H2 |
InChI Key |
ISAKPYHGYGZBBA-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN=C(C#N)C#N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NN=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.